molecular formula C12H15BrN2O2S B6969098 2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide

2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide

Cat. No.: B6969098
M. Wt: 331.23 g/mol
InChI Key: HTLRJMQRSHINRY-UHFFFAOYSA-N
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Description

2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a bromine atom, a cyano group, and a sulfonamide group attached to a benzene ring, making it a molecule of interest for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine.

    N-Alkylation: The cyano group and the butyl chain can be introduced through an alkylation reaction using an appropriate alkyl halide (e.g., 1-cyanobutane) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often employed.

Major Products

    Substitution: Products include azido derivatives or thiol-substituted compounds.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the carboxylic acid derivative.

Scientific Research Applications

2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmacology: Research is conducted to explore its potential effects on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The cyano group and bromine atom may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(1-cyanobutan-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a different position of the methyl group.

    2-chloro-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide: Chlorine atom instead of bromine.

    2-bromo-N-(1-cyanobutan-2-yl)-3-ethylbenzenesulfonamide: Ethyl group instead of methyl.

Uniqueness

2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom, cyano group, and sulfonamide group in this particular arrangement makes it a valuable compound for targeted research in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-bromo-N-(1-cyanobutan-2-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2S/c1-3-10(7-8-14)15-18(16,17)11-6-4-5-9(2)12(11)13/h4-6,10,15H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLRJMQRSHINRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NS(=O)(=O)C1=CC=CC(=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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